molecular formula C17H25NO4 B2738653 3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid CAS No. 2241131-18-8

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid

Cat. No. B2738653
CAS RN: 2241131-18-8
M. Wt: 307.39
InChI Key: OGXURWSVDJBCOG-UHFFFAOYSA-N
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Description

This compound is also known as Fmoc-4-(Boc-aminomethyl)-L-phenylalanine . It is a type of amino acid derivative that is often used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of ((3-bromophenyl)ethynyl)trimethylsilane, (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid, PdCI2(dppf).CH2CI2 adduct, and 2M aq. K3PO4 in CH3CN was heated at 110 C .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The linear formula of a similar compound, (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid, is C12H18BNO4 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. In one example, tert-butyloxycarbonyl-protected amino acid ionic liquids were used as starting materials in dipeptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid has a molecular weight of 251.09 and is a solid at room temperature .

Scientific Research Applications

Natural Sources and Bioactivities of Related Compounds

Studies on compounds like 2,4-Di-tert-butylphenol and its analogs highlight the exploration of natural sources and bioactivities of phenolic compounds, focusing on their occurrence in bacteria, fungi, plants, and animals. These studies reveal potent toxicity against various organisms and speculate on endocidal regulation as a primary function, suggesting potential biotechnological and pharmaceutical applications (Zhao et al., 2020).

Pharmacological Review of Phenolic Acids

Phenolic acids like Chlorogenic Acid (CGA) have garnered attention for their wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. This broad spectrum of activities suggests that structurally related compounds, including tert-butoxycarbonyl amino derivatives, could be of significant interest for developing new pharmaceuticals (Naveed et al., 2018).

Sorption and Environmental Fate of Phenolic Herbicides

Research into the sorption of phenolic compounds like 2,4-D highlights the environmental impact and fate of these chemicals. Understanding the sorption behavior and environmental degradation pathways of structurally related compounds can be crucial for assessing their ecological risks and designing environmentally benign alternatives (Werner et al., 2012).

Antioxidant Properties and Environmental Occurrence

Studies on synthetic phenolic antioxidants (SPAs) and their environmental presence, human exposure, and toxicity provide a framework for investigating related compounds. These insights can guide the development of new materials with antioxidant properties while ensuring safety and minimizing environmental impact (Liu & Mabury, 2020).

Levulinic Acid in Drug Synthesis

Research on biomass-derived levulinic acid and its application in drug synthesis underscores the potential of carboxylic acids in medicinal chemistry. The flexibility and diverse reactivity of these compounds, including tert-butoxycarbonyl amino derivatives, highlight their potential in synthesizing a wide array of value-added chemicals and pharmaceuticals (Zhang et al., 2021).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions for the use of this compound could include its application in the synthesis of more complex organic compounds. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis, suggesting potential applications in peptide and protein chemistry .

properties

IUPAC Name

2,2-dimethyl-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-11-13-8-6-12(7-9-13)10-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXURWSVDJBCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropanoic acid

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